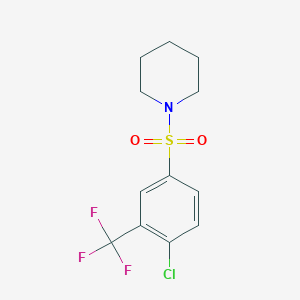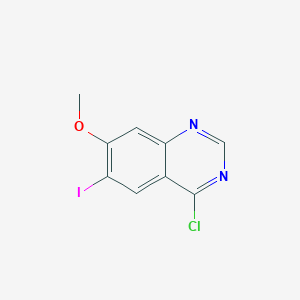
4-Chloro-6-iodo-7-methoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-iodo-7-methoxyquinazoline is a chemical compound with the linear formula C9H6ClIN2O . It is often used in research and development .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 Pyrimidine .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- 4-Chloro-6-iodo-7-methoxyquinazoline derivatives are synthesized for various chemical studies, including understanding their structural properties. For instance, a study on the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through multiple chemical processes such as substitution, nitration, reduction, cyclization, and chlorination demonstrates the complex chemical synthesis processes involved in creating such compounds (Wang et al., 2015).
Biological Activity and Potential Therapeutic Applications
- Research has been conducted on the biological activities and potential therapeutic applications of this compound derivatives. For example, studies on compounds like 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline revealed that they act as effective inhibitors in the proliferation of lung cancer cell lines, demonstrating their potential in cancer therapy (Cai et al., 2019).
Antitumor Activity
- Several studies have focused on synthesizing and characterizing this compound derivatives to explore their antitumor activities. These studies often involve synthesizing various derivatives and testing their efficacy in inhibiting tumor cell growth, such as in breast cancer cell lines (Ouyang, 2012).
Molecular Docking and Quantum Chemical Calculations
- Research on this compound includes detailed analytical studies involving molecular docking and quantum chemical calculations. These studies aim to understand the molecular interactions, stability arising from hyper-conjugative interactions, and charge delocalization, providing insights into the chemical and physical properties of these compounds (Murugavel et al., 2017).
Synthesis for Tubulin-Polymerization Inhibition
- Some derivatives of this compound have been synthesized and characterized for their potential role in tubulin-polymerization inhibition, targeting specific sites such as the colchicine site. This is significant in the context of developing novel therapeutic agents for cancer treatment (Wang et al., 2014).
Drug Discovery and Development
- The compound has been utilized in drug discovery, especially in the synthesis of novel quinazoline derivatives with potential antitumor activities. Such studies contribute significantly to the development of new drugs for treating various cancers (Chandregowda et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-6-iodo-7-methoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUHUPXWUUVYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)
![2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B2410600.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)

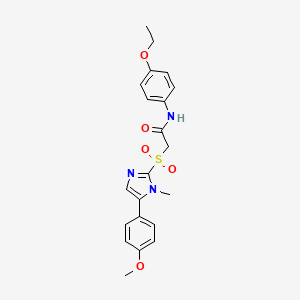
![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)
![2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2410607.png)
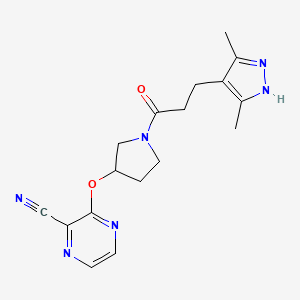
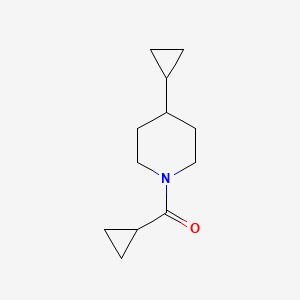
![2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione](/img/structure/B2410612.png)
![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)
![1-(4-Chlorophenyl)-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2410614.png)
